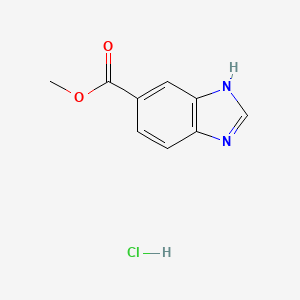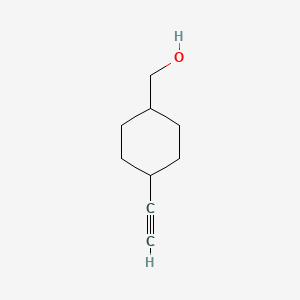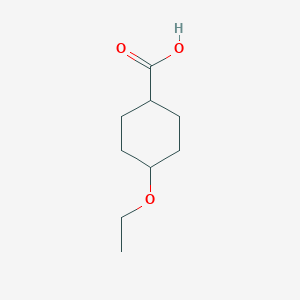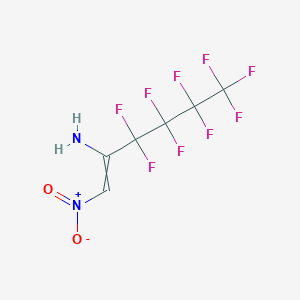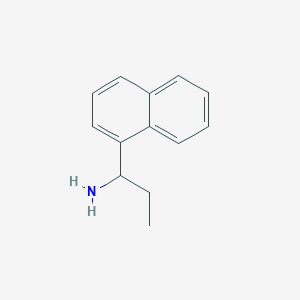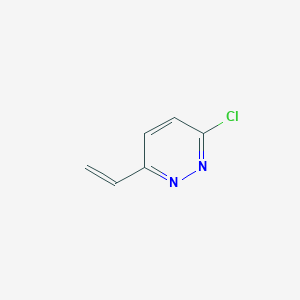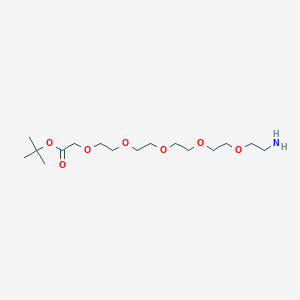
NH2-PEG5-C1-Boc
Vue d'ensemble
Description
NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The synthesis of this compound involves catalytic hydrogenation of the first intermediate product with hydrogen, followed by nucleophilic substitution with Boc anhydride to form a second intermediate product .Molecular Structure Analysis
The molecular weight of this compound is 351.44 . Its molecular formula is C16H33NO7 . The SMILES representation of its structure is O=C(OC©©C)COCCOCCOCCOCCOCCN .Chemical Reactions Analysis
This compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.44 and a molecular formula of C16H33NO7 . It is soluble in DCM, DMF, DMSO, and water .Applications De Recherche Scientifique
N-Hydroxyphthalimide Catalyzed Hydrazination of Polyethylene Glycol
A study by Chen et al. (2020) discusses the use of N-hydroxyphthalimide (NHPI) as a catalyst for cleaving C-H bonds in polyethylene glycol (PEG) to form C-N grafts. This process involves generating hydrazino functionalized PEG (PEG-g-NHNH2) by removing tert-butoxycarbonyl (-Boc) groups. The functionalized PEG is shown to improve the toughness of epoxy resin, enhancing compatibility and potentially having many applications (Chen et al., 2020).
Tailored PEG for Protein Conjugation
Salmaso et al. (2009) synthesized a new monomethoxypoly(ethylene glycol) (PEG) for site-directed protein conjugation. The process included conjugating linear 20 kDa PEG-NH2 to 12-(Boc-amino)dodecanoic acid and further steps for deprotection and conjugation. This tailored PEG demonstrated potential for efficient protein conjugation, important in biomedical applications (Salmaso et al., 2009).
Functionalized Boron Nitride Composite Membrane for Dye Removal
Hafeez et al. (2020) explored the use of polyethylene glycol grafted boron nitride (PEG-g-(NH2)BN) for water treatment. This study highlighted the improved wettability and ultra-high water flux of the functionalized PEG, indicating its potential in environmental applications such as dye removal from aqueous solutions (Hafeez et al., 2020).
Elastomeric Nanocomposite Hydrogels from Poly(Ethylene Glycol)
Gaharwar et al. (2011) developed elastomeric nanocomposite hydrogels combining poly(ethylene glycol) (PEG) and hydroxyapatite nanoparticles (nHAp). These hydrogels showed enhanced mechanical properties and potential for orthopedic applications in tissue engineering and drug delivery (Gaharwar et al., 2011).
PEGylated N-Heterocyclic Carbene Anchors for Gold Nanoparticles
Macleod and Johnson (2015) developed PEGylated-NHC ligands for gold nanoparticle surfaces, demonstrating stability in various biologically relevant conditions. This study paves the way for biomedical applications involving NHC surface anchors (Macleod & Johnson, 2015).
Mécanisme D'action
Target of Action
NH2-PEG5-C1-Boc is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This forms a ternary complex, allowing the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific role of the protein within the cell .
Action Environment
The action of this compound, like all PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other proteins can influence the efficacy and stability of the PROTAC . .
Safety and Hazards
Orientations Futures
NH2-PEG5-C1-Boc, as a PEG-based PROTAC linker, has potential applications in medical research, drug-release, nanotechnology, new materials research, and cell culture . It can be used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO7/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h4-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLYQCQCAPBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline](/img/structure/B3117361.png)
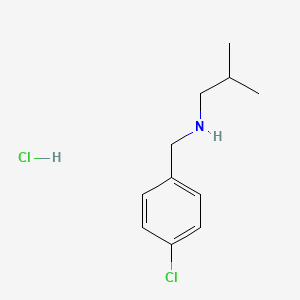

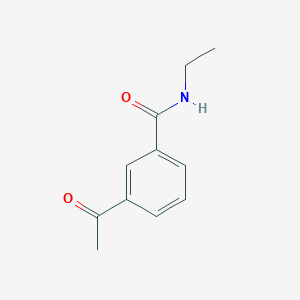

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)
